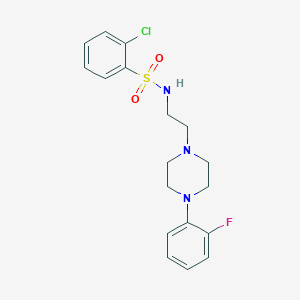

![molecular formula C13H19N5O2S B2361590 3,5-二甲基-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基甲基)-1H-吡唑-4-磺酰胺 CAS No. 2034206-40-9](/img/structure/B2361590.png)

3,5-二甲基-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基甲基)-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

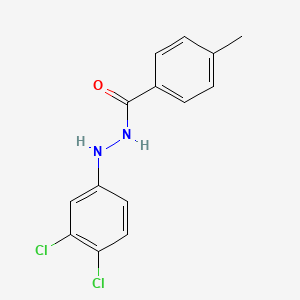

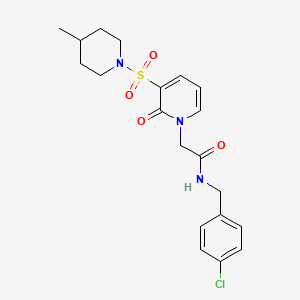

3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.

The exact mass of the compound 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员调查了该化合物的抗病毒潜力。 例如,它已被研究作为乙型肝炎病毒 (HBV) 核苷耐药变体的抑制剂 。该化合物在动物模型中抑制 HBV DNA 病毒载量的能力很有希望。

- 四氢吡唑并[1,5-a]吡啶骨架是一个通用的构建块。 它构成了许多生物学重要化合物的基础,包括塞来昔布、西地那非和氟虫腈等药物 。科学家正在探索这种核心结构的修饰,用于药物开发。

- 源自类似化合物的四氢吡唑并嘧啶衍生物已显示出作为 NMDA 受体拮抗剂的潜力 。这些受体在突触可塑性和神经疾病中起着至关重要的作用。

- 涉及相关化合物的共晶体结构提供了有价值的信息。 例如,已阐明了 N,N-二甲基-4-[(6R)-6-甲基-5-(1H-吡咯并[2,3-b]吡啶-4-基)-4,5,6,7-四氢吡唑并吡嗪-3-基]苯磺酰胺与合理设计的 PI3K-α 突变体的共晶体结构 。

- 已经探索了从 3-重氮吡咯烷酮合成 7-氧代-4,5,6,7-四氢吡唑并[1,5-c]嘧啶-2,3-二羧酸的 4-取代二甲酯 。了解反应机理和优化产率有助于合成方法。

抗病毒特性

药物化学

NMDA 受体调节

结构生物学

合成化学

作用机制

Target of Action

Similar compounds with a pyrazole core have been found to be biologically active and serve as the basis for new drugs with selective action .

Mode of Action

It’s worth noting that compounds with a similar structure, such as pyrazole derivatives, are prepared by a 1,3-dipolar cycloaddition of diazoalkanes to acetylenes .

Biochemical Pathways

Similar compounds have shown promise in the creation of nmda receptor antagonists .

生化分析

Biochemical Properties

It is known that the compound is formed by 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique manner.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S/c1-9-13(10(2)17-16-9)21(19,20)15-8-11-7-14-18-6-4-3-5-12(11)18/h7,15H,3-6,8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDJQAGDYNZMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2361510.png)

![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)

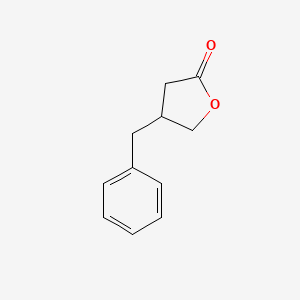

![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)

![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)

![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)